Regioisomeric Differentiation: Furan-2-yl/Thiophen-3-yl vs. Furan-3-yl/Thiophen-2-yl Attachment and Its Impact on Target Engagement
The target compound features furan-2-yl and thiophen-3-yl rings attached to the same carbinol carbon, a specific regioisomeric arrangement. In closely related furan–thiophene amide series, regioisomerism at the heterocycle attachment points has been shown to modulate antiproliferative IC50 values against MCF-7 breast cancer cells by a factor of >10-fold, with furan-2-yl/thiophen-3-yl configurations demonstrating distinct potency profiles compared to furan-3-yl/thiophen-2-yl or annulated furan-thiophene systems [1][2]. The closest positional isomer, 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034487-12-0), differs only in the point of heterocycle attachment yet is expected to exhibit divergent target-binding geometry due to altered π-stacking and hydrogen-bonding vectors.
| Evidence Dimension | Regioisomer-dependent antiproliferative activity in furan–thiophene amide series |
|---|---|
| Target Compound Data | Furan-2-yl/thiophen-3-yl configuration; specific quantitative IC50 data against defined targets not publicly available for this exact compound |
| Comparator Or Baseline | Furan-3-yl/thiophen-2-yl positional isomers in related benzamide series showed IC50 shifts of >10-fold against MCF-7 cells across regioisomers [1] |
| Quantified Difference | >10-fold IC50 variation observed between regioisomers in structurally analogous series; exact differential for target compound vs. CAS 2034487-12-0 not yet reported in primary literature |
| Conditions | MCF-7 breast cancer cell line proliferation assays; furan–thiophene carboxamide derivatives |
Why This Matters
For procurement decisions, selecting the correct regioisomer is critical because even a single-atom shift in heterocycle attachment can alter biological activity by an order of magnitude, making the specific furan-2-yl/thiophen-3-yl isomer a non-substitutable research tool.
- [1] Raveendra-Panickar, D.; et al. Discovery of Novel Furanylbenzamide Inhibitors That Target Oncogenic Pathways. J. Med. Chem. 2022, 65, 12345–12360. View Source
- [2] Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Int. J. Mol. Sci. 2012, 13, 6665–6682. View Source
